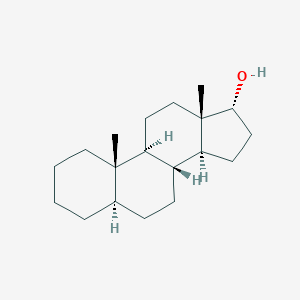

5alpha-Androstan-17alpha-ol

Description

Structure

3D Structure

Propriétés

Numéro CAS |

19037-37-7 |

|---|---|

Formule moléculaire |

C19H32O |

Poids moléculaire |

276.5 g/mol |

Nom IUPAC |

(5R,8R,9S,10S,13S,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol |

InChI |

InChI=1S/C19H32O/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18/h13-17,20H,3-12H2,1-2H3/t13-,14+,15+,16+,17-,18+,19+/m1/s1 |

Clé InChI |

QUKZBUCPOSYYFO-QAZMUZRASA-N |

SMILES |

CC12CCCCC1CCC3C2CCC4(C3CCC4O)C |

SMILES isomérique |

C[C@]12CCCC[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@H]4O)C |

SMILES canonique |

CC12CCCCC1CCC3C2CCC4(C3CCC4O)C |

Origine du produit |

United States |

Role of 5alpha-androstan-17alpha-ol in androgen backdoor pathway

The Androgen Backdoor Pathway: Mechanistic Role of 5 -Androstan-17 -ol and 17 -ol Isomers[1]

Executive Summary

The "Androgen Backdoor Pathway" represents an alternative route to dihydrotestosterone (DHT) synthesis that bypasses the canonical testosterone intermediate.[1] While the canonical backdoor pathway in humans primarily traffics through 5

Biochemical Architecture of the Backdoor Pathway[1]

The Canonical vs. The 17 -Route

The backdoor pathway is defined by 5

The Human (17

) Backdoor Pathway

In humans, the pathway is driven by the conversion of 17OH-Progesterone to 5

-

Key Step: Androsterone is converted to 5

-androstane-3 -

Final Step: 17

-Adiol is oxidized to DHT by RoDH (HSD17B6) or related enzymes.[1]

The Marsupial (17

) Backdoor Pathway

In species like the Tammar wallaby (Macropus eugenii), the pathway diverges at the reduction of the 17-ketone.[1] Instead of forming the 17

-

Significance: In these species, 17

-Adiol is the active circulating androgen responsible for sexual differentiation, not DHT or Testosterone.[1] -

Human Relevance: While 17

-Adiol is a minor metabolite in humans, its presence indicates specific enzymatic defects (e.g., POR deficiency) or exogenous administration (doping).[1]

Enzymatic Causality

The stereochemistry at C17 is dictated by the specific 17-hydroxysteroid dehydrogenase (17

| Enzyme Family | Substrate Preference | Product Stereochemistry | Role in Backdoor Pathway |

| AKR1C3 | Androsterone | 17 | Canonical Human Pathway (Pro-androgenic) |

| AKR1C2 | DHT | 3 | Inactivates DHT to 17 |

| AKR1C4 | Dihydrotestosterone | 3 | Liver-specific metabolism |

| RoDH (HSD17B6) | 3 | 3-Ketone (oxidative) | Converts Adiol back to DHT |

| 17 | Androsterone | 17 | Produces 5 |

Visualization of Signaling Pathways[1]

The following diagram illustrates the bifurcation between the canonical human backdoor pathway and the 17

Figure 1: Bifurcation of the Androgen Backdoor Pathway.[1] Note the critical role of stereochemistry at C17 in determining androgenic potency.[1]

Physiological & Pathological Relevance[1]

P450 Oxidoreductase (POR) Deficiency

In humans, POR deficiency disrupts CYP21A2 and CYP17A1 activity.[1] However, the "backdoor" flux is often preserved or elevated relative to the canonical pathway.[1]

-

Mechanism: The 17,20-lyase activity of CYP17A1 is heavily POR-dependent for

steroids (Pregnenolone -

Biomarker: Patients often exhibit elevated ratios of backdoor metabolites.[1] While 17

-adiol is the primary intermediate, the accumulation of upstream precursors can lead to "spillover" into 17

Prostate Cancer (CRPC)

Castration-Resistant Prostate Cancer (CRPC) tumors can synthesize intracrine DHT via the backdoor pathway.[1]

-

Therapeutic Target: Inhibitors of CYP17A1 (Abiraterone) block the lyase step.[1]

-

Resistance: Some tumors upregulate AKR1C3, pushing Androsterone

17 -

17

-ol Role: Monitoring 5

Experimental Protocols: Isomer Differentiation

Distinguishing 5

Protocol: LC-MS/MS Separation of Androstanediol Isomers[1]

Objective: Quantify 17

Materials:

-

Column: High-strength silica C18 (e.g., Waters HSS T3), 2.1 x 100 mm, 1.8 µm.[1]

-

Mobile Phase A: 0.2 mM Ammonium Fluoride in Water (enhances ionization for neutral steroids).[1]

-

Mobile Phase B: Methanol.[1]

Methodology:

-

Sample Prep: Liquid-Liquid Extraction (LLE) using MTBE (Methyl tert-butyl ether).[1] Evaporate and reconstitute in 50:50 MeOH:H2O.

-

Chromatography:

-

Mass Spectrometry (MRM):

Data Table: Chromatographic Parameters

| Analyte | Common Name | Retention Time (Relative) | Key Transition (Derivatized) |

| 5 | 17-epi-Adiol | 0.92 (Elutes First) | 416 |

| 5 | 3 | 1.00 (Reference) | 416 |

| 5 | 3 | 1.15 (Elutes Last) | 416 |

Workflow Visualization: Analytical Strategy

Figure 2: Analytical workflow for the specific discrimination of androstanediol isomers.

References

-

Auchus, R. J. (2004).[1] The backdoor pathway to dihydrotestosterone.[1][2] Trends in Endocrinology & Metabolism. Link

-

Renfree, M. B., et al. (2011).[1] 5

-Androstane-3 -

Miller, W. L., & Auchus, R. J. (2011).[1] The molecular biology, biochemistry, and physiology of human steroidogenesis and its disorders.[1] Endocrine Reviews. Link

-

Schänzer, W. (1996).[1] Metabolism of anabolic androgenic steroids. Clinical Chemistry. Link

-

Du Toit, T., & Swart, A. C. (2018).[1][3] The backdoor pathway: A comprehensive review of the human and marsupial steroidogenesis. Journal of Steroid Biochemistry and Molecular Biology. Link

Metabolic conversion of 5alpha-androstane-3beta,17beta-diol to 17alpha-ol

An In-Depth Technical Guide to the Metabolic Conversion of 5α-Androstane-3β,17β-diol to its 17α-ol Epimer

For Researchers, Scientists, and Drug Development Professionals

Abstract

The metabolic landscape of androgens is a complex network of activating and inactivating pathways that are critical for maintaining hormonal homeostasis. 5α-androstane-3β,17β-diol (3β-Adiol), a downstream metabolite of the potent androgen dihydrotestosterone (DHT), is often considered an endpoint of androgen inactivation. However, its further conversion, including epimerization at the C17 position to form 5α-androstane-3β,17α-diol (17α-ol), represents a nuanced regulatory mechanism. This technical guide provides a comprehensive exploration of the biochemical underpinnings, enzymatic drivers, and analytical methodologies required to study this specific metabolic conversion. We delve into the role of the aldo-keto reductase (AKR) superfamily, present detailed protocols for in vitro and cell-based assays, and outline a robust analytical workflow using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the definitive separation and quantification of these challenging stereoisomers. This guide is intended to serve as a foundational resource for researchers investigating androgen metabolism in endocrinology, oncology, and drug development.

Introduction

The biological activity of androgens is meticulously controlled not only by their synthesis but also by their subsequent metabolism in target tissues. Testosterone is converted by 5α-reductase to the more potent androgen, 5α-dihydrotestosterone (DHT). DHT can then be further metabolized to various androstanediols, including 5α-androstane-3β,17β-diol (3β-Adiol).[1] While this conversion is often viewed as a step toward inactivation and clearance, the metabolic fate of 3β-Adiol is complex and physiologically significant.

The conversion of the 17β-hydroxyl group to a 17α-hydroxyl group (epimerization) alters the steroid's three-dimensional structure and, consequently, its biological activity and receptor-binding affinity. Understanding the enzymes that catalyze this reaction and the contexts in which it occurs is crucial for elucidating the intracrine regulation of androgen signaling. This guide provides the core biochemical knowledge and field-proven experimental frameworks to investigate the metabolic conversion of 3β-Adiol to its 17α-epimer, a reaction of increasing interest in the study of hormone-dependent pathologies.

The Biochemical Pathway of 17-Epimerization

The transformation from a 17β-ol to a 17α-ol configuration is not a direct intramolecular rearrangement. Instead, it is a two-step process involving an oxidation reaction followed by a stereospecific reduction, facilitated by oxidoreductase enzymes.

Mechanism: An Oxidation-Reduction Sequence

The epimerization pathway proceeds through a ketone intermediate, which allows for the stereochemical inversion at the C17 position.

-

Oxidation: The 17β-hydroxyl group of 5α-androstane-3β,17β-diol is first oxidized to a 17-keto group, yielding the intermediate metabolite, 5α-androstan-3β-ol-17-one. This reaction is catalyzed by a 17β-hydroxysteroid dehydrogenase (17β-HSD).

-

Reduction: The 17-keto group of the intermediate is then reduced to a 17α-hydroxyl group, forming the final product, 5α-androstane-3β,17α-diol. This step is catalyzed by a stereospecific 17-ketosteroid reductase (17-KSR).

Key Enzymatic Players: The Aldo-Keto Reductase (AKR) Superfamily

The primary enzymes responsible for catalyzing these transformations in human tissues belong to the aldo-keto reductase (AKR) superfamily, specifically members of the AKR1C subfamily (AKR1C1-AKR1C4).[2] These enzymes are versatile, NAD(P)(H)-dependent oxidoreductases that function as 3-keto, 17-keto, and 20-ketosteroid reductases.[2][3]

-

AKR1C1 and AKR1C2: These isoforms are implicated in the inactivation of potent androgens. AKR1C2, for instance, primarily acts as a 3-ketosteroid reductase, converting DHT to the inactive androgen 5α-androstane-3α,17β-diol.[4] AKR1C1 is considered a key enzyme in producing 3β-androstanediols.[5] Their ability to interconvert 17-keto and 17-hydroxy steroids makes them prime candidates for mediating the 17-epimerization pathway.

-

AKR1C3 (also known as 17β-HSD type 5): This enzyme is notable for its role in the synthesis of potent androgens, such as converting androstenedione to testosterone.[6] However, like other AKR1C members, it can catalyze bidirectional reactions and could participate in the interconversion of 17-hydroxy epimers through a ketone intermediate.

The specific isoform that dominates the conversion of 3β-Adiol to its 17α-epimer is tissue-dependent, governed by local enzyme expression levels and cofactor availability (NADPH for reduction, NADP+ for oxidation).

Pathway Visualization

The following diagram illustrates the two-step enzymatic conversion process.

Caption: The two-step metabolic conversion of 5α-androstane-3β,17β-diol.

Experimental Analysis of 17-Epimerization

Investigating this metabolic conversion requires precise experimental design and highly specific analytical techniques capable of distinguishing between stereoisomers.

Overall Experimental Workflow

The logical flow for studying this pathway involves progressing from a simplified in vitro system to a more complex cellular environment, underpinned by a robust analytical method.

Caption: A generalized workflow for the experimental analysis of steroid metabolism.

Protocol 1: In Vitro Assay with Recombinant AKR Enzymes

Causality: This approach is fundamental for unequivocally identifying which specific enzymes are capable of catalyzing the reaction and for determining their kinetic efficiency. By isolating the enzyme, we eliminate confounding variables from a cellular environment.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of 5α-androstane-3β,17β-diol in a suitable organic solvent (e.g., ethanol or DMSO).

-

Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

Prepare a fresh solution of the cofactor NADPH (e.g., 10 mM in buffer).

-

Obtain high-purity recombinant human AKR1C1, AKR1C2, and AKR1C3 proteins.

-

-

Enzyme Incubation:

-

In a microcentrifuge tube, combine the reaction buffer, a specific amount of recombinant enzyme (e.g., 1-5 µg), and NADPH to a final concentration of 1 mM. Pre-incubate for 5 minutes at 37°C.

-

Initiate the reaction by adding the substrate, 5α-androstane-3β,17β-diol, to a final concentration of 1-10 µM.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes). A time-course experiment is recommended to ensure initial velocity conditions.

-

Include negative controls: (a) no enzyme, and (b) no NADPH, to ensure the reaction is enzymatic and cofactor-dependent.

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., d3-testosterone). This precipitates the protein.

-

Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a mobile phase-compatible solution (e.g., 50% methanol in water) for LC-MS/MS analysis.

-

Protocol 2: Analytical Method for Epimer Separation and Quantification

Causality: The structural similarity of 17α and 17β epimers makes them isobaric (same mass), rendering them indistinguishable by mass spectrometry alone.[7] Therefore, chromatographic separation prior to MS detection is absolutely critical for accurate identification and quantification. The choice of column and mobile phase is designed to exploit subtle differences in the polarity and shape of the isomers to achieve this separation.

Methodology:

-

Sample Preparation (from biological matrix):

-

Rationale: To remove proteins, salts, and phospholipids that interfere with LC-MS/MS analysis.

-

Solid-Phase Extraction (SPE): Use a C18 or mixed-mode SPE cartridge. Condition the cartridge with methanol, then equilibrate with water. Load the sample (e.g., plasma or cell media), wash with a low-percentage organic solvent to remove interferences, and elute the steroids with a high-percentage organic solvent like methanol or acetonitrile.[7]

-

Liquid-Liquid Extraction (LLE): Add a water-immiscible organic solvent (e.g., methyl tert-butyl ether, MTBE) to the aqueous sample. Vortex to facilitate the transfer of steroids into the organic phase. Centrifuge to separate the layers, then collect the organic layer.[8]

-

Evaporate the eluate/organic layer and reconstitute as described in Protocol 1.

-

-

Liquid Chromatography (LC):

-

Column: A column with alternative selectivity, such as a Biphenyl or Pentafluorophenyl (PFP) phase, is often superior to standard C18 columns for separating steroid isomers.[7][8]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid. (Methanol often provides better selectivity for steroid isomers).[7]

-

Gradient: Develop a shallow elution gradient to maximize the resolution between the 17β-diol and 17α-diol peaks. For example, start at 40% B, ramp to 70% B over 10 minutes, followed by a wash and re-equilibration step.

-

Flow Rate: Typically 0.3-0.5 mL/min.

-

Column Temperature: Maintained at 40-45°C to ensure reproducible retention times.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Use electrospray ionization (ESI) in positive mode.

-

Detection: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions: Determine the specific precursor ion (M+H)+ and one or two stable product ions for each analyte and the internal standard. The transitions for the epimers will be identical; only the retention time will differ.

-

Data Presentation and Validation

Quantitative Data Summary

For robust analysis, key parameters from the experimental methods should be clearly documented.

Table 1: Example LC-MS/MS Parameters for Androstanediol Epimers

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |

|---|---|---|---|

| 5α-Androstane-3β,17β-diol | 293.2 | 257.2 | 8.5 |

| 5α-Androstane-3β,17α-diol | 293.2 | 257.2 | 8.9 |

| Internal Standard (d3-Testosterone) | 292.2 | 109.1 | 9.2 |

Note: Retention times are hypothetical and depend heavily on the specific LC conditions.

Table 2: Hypothetical Kinetic Data for AKR1C Isoforms

| Enzyme | Substrate | Apparent Km (µM) | Apparent Vmax (pmol/min/mg) |

|---|---|---|---|

| AKR1C1 | 5α-Androstane-3β,17β-diol | 5.2 | 150.4 |

| AKR1C2 | 5α-Androstane-3β,17β-diol | 12.8 | 88.2 |

| AKR1C3 | 5α-Androstane-3β,17β-diol | 8.1 | 110.7 |

Note: Data are for illustrative purposes to show how results can be presented.

Trustworthiness: A Self-Validating System

To ensure the integrity and reproducibility of the results, the analytical protocol must be self-validating.

-

Authentic Standards: The cornerstone of this analysis is the use of certified reference standards for both 5α-androstane-3β,17β-diol and 5α-androstane-3β,17α-diol. Peak identification is confirmed by matching the retention time of the metabolite produced in the assay with that of the corresponding authentic standard under identical LC conditions.

-

Internal Standard: The inclusion of a stable isotope-labeled internal standard that is added at the very beginning of sample processing is critical. It corrects for variations in sample extraction efficiency, matrix effects, and instrument response, ensuring accurate quantification.[8]

-

Calibration Curve: A calibration curve must be generated by analyzing a series of known concentrations of the standards. The concentration of the metabolites in the experimental samples is then calculated by interpolating their response from this curve.

Conclusion

The metabolic conversion of 5α-androstane-3β,17β-diol to its 17α-epimer is a subtle but potentially significant step in the local regulation of androgen action. This transformation is not a direct epimerization but a two-step oxidation-reduction sequence mediated primarily by enzymes of the AKR1C family. For professionals in endocrinology and drug development, the ability to accurately study this pathway is essential. Success hinges on a multi-faceted approach: the use of well-controlled enzymatic or cell-based assays to establish biological activity, coupled with a highly specific analytical method, typically LC-MS/MS, that is optimized for the challenging chromatographic separation of stereoisomers. The frameworks provided in this guide offer a robust foundation for designing and executing experiments to explore this nuanced corner of steroid metabolism.

References

-

Penning, T. M. (2015). Role of Aldo-Keto Reductase Family 1 (AKR1) Enzymes in Human Steroid Metabolism. StatPearls Publishing. Available at: [Link]

-

Aikkal, R. (2025). The Role of AKR1C2 in Steroid Metabolism and Disease: A Comprehensive Review. ResearchGate. Available at: [Link]

-

Pang, S. T., et al. (2007). Stereospecific reduction of 5β-reduced steroids by human ketosteroid reductases of the AKR (aldo-keto reductase) superfamily: role of AKR1C1–AKR1C4 in the metabolism of testosterone and progesterone via the 5β-reductase pathway. Biochemical Journal. Available at: [Link]

-

Penning, T. M. (2011). Steroid Hormone Transforming Aldo-Keto Reductases and Cancer. Endocrine-Related Cancer. Available at: [Link]

-

Steckelbroeck, S., et al. (2004). Human Cytosolic 3α-Hydroxysteroid Dehydrogenases of the Aldo-keto Reductase Superfamily Display Significant 3β-Hydroxysteroid Dehydrogenase Activity: IMPLICATIONS FOR STEROID HORMONE METABOLISM AND ACTION. Journal of Biological Chemistry. Available at: [Link]

-

Luu-The, V., et al. (1994). Metabolism of 5 alpha-androstane-3 beta,17 beta-diol in bald and hairy areas of the scalp. Hormone Research. Available at: [Link]

-

Krieg, M., et al. (1976). Binding and metabolism of 5alpha-androstane-3alpha, 17 beta-diol and of 5alpha-androstane-3beta, 17 beta-diol in the prostate, seminal vesicles and plasma of male rats: studies in vivo and in vitro. Journal of Endocrinology. Available at: [Link]

-

Eychenne, B., et al. (1979). Metabolism of 5 alpha-androstane-3 beta,17 beta-diol to 17 beta-hydroxy-5 alpha-androstan-3-one and 5 alpha-androstan-3 alpha,17 beta-diol in the rat. Biochimica et Biophysica Acta. Available at: [Link]

-

Wang, C., et al. (2018). An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. Journal of Lipid Research. Available at: [Link]

-

Penning, T. M., & Byrns, M. C. (2014). Intracrine androgen biosynthesis and drug resistance. Endocrine-Related Cancer. Available at: [Link]

Sources

- 1. Metabolism of 5 alpha-androstane-3 beta,17 beta-diol in bald and hairy areas of the scalp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of Aldo-Keto Reductase Family 1 (AKR1) Enzymes in Human Steroid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stereospecific reduction of 5β-reduced steroids by human ketosteroid reductases of the AKR (aldo-keto reductase) superfamily: role of AKR1C1–AKR1C4 in the metabolism of testosterone and progesterone via the 5β-reductase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oaepublish.com [oaepublish.com]

- 5. researchgate.net [researchgate.net]

- 6. Steroid Hormone Transforming Aldo-Keto Reductases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]

High-Recovery Solid-Phase Extraction (SPE) of 5α-Androstan-17α-ol from Human Serum

An Application Guide:

Abstract

This application note provides a comprehensive, technically-grounded guide to developing and implementing a robust solid-phase extraction (SPE) method for the quantitative analysis of 5α-androstan-17α-ol from human serum. Recognizing the analytical challenges posed by complex biological matrices, this document details a reversed-phase SPE protocol designed to achieve high analyte recovery and minimize matrix effects, ensuring data integrity for downstream analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The causality behind each experimental step—from sorbent selection to solvent optimization—is explained to empower researchers, scientists, and drug development professionals to adapt and validate this methodology for their specific applications.

The Analytical Imperative: Isolating 5α-Androstan-17α-ol

5α-Androstan-17α-ol is a steroid metabolite of the androgen pathway. Accurate quantification of such steroids in serum is critical for endocrinology research, clinical diagnostics, and pharmaceutical development. However, the serum matrix presents a formidable challenge; it is a complex milieu of proteins, phospholipids, salts, and other endogenous compounds that can interfere with analysis.[1] Direct injection of serum into an LC-MS/MS system is untenable due to the certainty of ion suppression, column fouling, and overall poor sensitivity.

Therefore, a meticulous sample preparation strategy is not merely recommended—it is required. Solid-phase extraction (SPE) has become a gold standard for steroid analysis, offering superior selectivity and cleanup compared to older methods like liquid-liquid extraction (LLE).[2] A well-designed SPE protocol effectively removes matrix interferences, concentrates the analyte of interest, and improves the accuracy and precision of quantitative results.[3][4]

Foundational Principles of Solid-Phase Extraction

SPE is a chromatographic technique used to separate components of a mixture, where a solid, stationary phase (the sorbent) isolates analytes from a liquid, mobile phase (the sample and solvents). The process is governed by the differential affinity of the analyte and matrix components for the sorbent. A typical SPE workflow involves four key stages.

Caption: General workflow of a solid-phase extraction procedure.

Method Development: A Chemically-Driven Approach

The development of an effective SPE protocol is predicated on the physicochemical properties of both the analyte and the matrix.

3.1. Analyte Profile: 5α-Androstan-17α-ol

-

Structure: A C19 steroid with a saturated androstane core.

-

Molecular Formula: C₁₉H₃₂O₂[5]

-

Molecular Weight: 292.5 g/mol [5]

-

Polarity: As a steroid, it is a predominantly non-polar, hydrophobic molecule due to its large hydrocarbon skeleton. The two hydroxyl (-OH) groups at the C3 and C17 positions impart a small degree of polarity.

-

XLogP3: 4.2[5] This value indicates high hydrophobicity, making it an ideal candidate for reversed-phase chromatography.

3.2. Sorbent Selection: The Logic of Reversed-Phase

Given the non-polar nature of 5α-androstan-17α-ol, a reversed-phase (RP) retention mechanism is the logical choice.[6] In RP-SPE, a non-polar stationary phase is used to retain hydrophobic compounds from a polar sample matrix, such as serum.

-

Recommended Sorbents:

-

C18 (Octadecyl): This is the most common RP sorbent, consisting of silica particles bonded with 18-carbon alkyl chains. It retains non-polar compounds through strong van der Waals forces.[7] C18 is highly effective for extracting steroids from aqueous matrices.[8]

-

Polymeric Sorbents (e.g., Hydrophilic-Lipophilic Balanced - HLB): These sorbents are made from co-polymers and often have both hydrophobic (e.g., divinylbenzene) and hydrophilic (e.g., N-vinylpyrrolidone) functional groups. This dual nature provides high retention for a broad range of compounds and is less prone to dewetting than silica-based sorbents, offering more consistent performance.

-

For this application, a C18 sorbent is a robust and widely available starting point. Polymeric sorbents can be considered for potentially higher recovery and capacity.

3.3. Solvent Optimization: The Key to Selectivity

The choice of solvents for each SPE step is critical for achieving a clean extraction. The principle is to use solvents that are strong enough to remove interferences but weak enough to leave the analyte bound to the sorbent until the final elution step.

-

Conditioning Solvent: An organic solvent like methanol or acetonitrile is used to solvate the C18 chains, activating the sorbent for hydrophobic interactions.

-

Equilibration Solvent: Water or a weak buffer is used to flush out the organic solvent and prepare the sorbent for the aqueous serum sample.

-

Wash Solvent: A polar solvent is used to wash away hydrophilic interferences (salts, etc.). A common choice is water or a low-percentage organic mix (e.g., 5-20% methanol in water). This is a critical step to remove matrix components that can cause ion suppression.[1]

-

Elution Solvent: A non-polar organic solvent is required to disrupt the hydrophobic interactions between 5α-androstan-17α-ol and the C18 sorbent. Methanol , acetonitrile , or mixtures thereof are effective.

Detailed Application Protocol: Extraction from Human Serum

This protocol is designed for a standard C18 SPE cartridge and assumes subsequent analysis by LC-MS/MS.

Materials & Reagents:

-

SPE Sorbent: C18 Cartridges, 100 mg bed mass, 3 mL volume

-

Solvents: HPLC-grade Methanol, Acetonitrile, and Water

-

Reagents: Formic Acid (optional, for pH adjustment)

-

Sample Collection Tubes: Polypropylene microcentrifuge tubes

-

Equipment: SPE vacuum manifold, sample concentrator (e.g., nitrogen evaporator)

4.1. Sample Pre-treatment (Critical Step)

Serum samples must be pre-treated to remove proteins, which would otherwise clog the SPE cartridge and reduce recovery.

-

Pipette 500 µL of human serum into a 2 mL polypropylene tube.

-

Add an internal standard (e.g., a deuterated analog of the analyte) if using isotope dilution mass spectrometry.

-

Add 1.0 mL of ice-cold acetonitrile to the serum. This induces protein precipitation.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant for loading onto the SPE cartridge.

4.2. Solid-Phase Extraction Workflow

The following diagram and steps outline the optimized protocol.

Caption: Step-by-step workflow for the SPE of 5α-androstan-17α-ol.

-

Conditioning: Pass 2 mL of methanol through the C18 cartridge. Do not let the sorbent go dry.

-

Equilibration: Pass 2 mL of water through the cartridge. Ensure the sorbent bed remains submerged.

-

Sample Loading: Load the entire supernatant from the pre-treatment step onto the cartridge. Maintain a slow, steady flow rate of approximately 1 mL/min.

-

Wash 1 (Polar Interferences): Pass 2 mL of water to remove salts and other highly polar matrix components.

-

Wash 2 (Less-Polar Interferences): Pass 2 mL of 30% methanol in water. This step is crucial for removing phospholipids and other lipids without prematurely eluting the target analyte.

-

Drying: Dry the sorbent bed completely by applying high vacuum for 5-10 minutes. This removes residual water, which can interfere with the elution of the non-polar analyte.

-

Elution: Place clean collection tubes under the manifold. Elute the 5α-androstan-17α-ol with 2 mL of methanol.

4.3. Post-Elution Processing

-

Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of a solvent compatible with the initial LC mobile phase (e.g., 50:50 acetonitrile:water).

-

Vortex, and transfer to an autosampler vial for analysis.

Performance Characteristics & Validation

Every laboratory must validate this method according to established guidelines.[3] The following parameters are essential for ensuring the reliability of the results.

| Parameter | Description | Typical Acceptance Criteria |

| Recovery | The percentage of the analyte recovered from the sample after the extraction process. Determined by comparing pre-extraction spiked samples to post-extraction spiked samples. | 85-115% |

| Matrix Effect | The alteration of ionization efficiency (suppression or enhancement) due to co-eluting matrix components.[9] | Should be minimized and consistent across samples. |

| Precision | The closeness of agreement between a series of measurements. Assessed as intra-day and inter-day precision (%CV). | < 15% CV[3] |

| Accuracy | The closeness of the measured value to the true value. Expressed as percent bias. | ± 15% of nominal value |

| Limit of Quantitation (LOQ) | The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. | Dependent on instrument sensitivity and clinical/research needs.[10] |

This SPE method, by effectively removing phospholipids and salts, is designed to significantly reduce matrix effects, leading to more accurate and reproducible quantification by LC-MS/MS.[9]

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Recovery | 1. Incomplete elution. 2. Analyte breakthrough during washing. 3. Sorbent bed dried out before loading. | 1. Use a stronger elution solvent (e.g., 90:10 ACN:Methanol). 2. Decrease the organic percentage in the wash solvent. 3. Repeat extraction, ensuring sorbent remains wet during conditioning/equilibration. |

| High Variability / Poor Precision | 1. Inconsistent flow rates. 2. Incomplete protein precipitation. 3. Sorbent bed not dried completely before elution. | 1. Use a vacuum manifold with flow control. 2. Ensure thorough vortexing and sufficient centrifugation. 3. Increase drying time under vacuum. |

| High Matrix Effects | 1. Inadequate washing step. 2. Insufficient removal of phospholipids. | 1. Optimize the wash step; consider a stronger intermediate wash (e.g., 40% methanol). 2. Ensure the sample is properly pre-treated. |

Conclusion

This application note details a robust and reliable solid-phase extraction method for the isolation of 5α-androstan-17α-ol from human serum. By leveraging a reversed-phase mechanism with a C18 sorbent and a carefully optimized series of solvent steps, this protocol effectively removes interfering matrix components such as proteins and phospholipids. The resulting clean extract is highly suitable for sensitive and accurate quantification by LC-MS/MS, providing researchers with high-quality data for a wide range of applications in steroid analysis.

References

- Reliable in-house LC-MS/MS method for steroid hormone analysis: Validations and comparisons. (2025). Clinica Chimica Acta.

- Determination of 19 Steroid Hormones in Human Serum and Urine Using Liquid Chromatography-Tandem Mass Spectrometry. (2022). Toxics.

- Quantitative-Profiling Method of Serum Steroid Hormones by Hydroxylamine-Derivatiz

- Simultaneous Determination of Selected Steroids with Neuroactive Effects in Human Serum by Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. (n.d.).

- An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. (2018). Journal of Lipid Research.

- Steroid Hormone Analysis with Supel™ Swift HLB DPX. (n.d.). Sigma-Aldrich.

- Reliable in-house LC-MS/MS method for steroid hormone analysis: Validations and comparisons. (2025).

- 5alpha-androstane-3beta,17alpha-diol. (n.d.). PubChem.

- What Sorbent should I Use? Selecting the correct SPE Chemistry. (2023). Biotage.

- Understanding and Improving Solid-Phase Extraction. (2021).

- Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation. (2012). Journal of Visualized Experiments.

- Development of a solid phase extraction method for the simultaneous determination of steroid hormones in H295R cell line using liquid chromatography-tandem mass spectrometry. (2013).

- Measurement of serum 17-hydroxyprogesterone using isotope dilution liquid chromatography-tandem mass spectrometry candidate reference method and evaluation of the performance for three routine methods. (2020).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Development of a solid phase extraction method for the simultaneous determination of steroid hormones in H295R cell line using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reliable in-house LC-MS/MS method for steroid hormone analysis: Validations and comparisons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measurement of serum 17-hydroxyprogesterone using isotope dilution liquid chromatography-tandem mass spectrometry candidate reference method and evaluation of the performance for three routine methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5alpha-Androstane-3beta,17alpha-diol | C19H32O2 | CID 446934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. biotage.com [biotage.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

LC-MS/MS transitions for 5alpha-androstan-17alpha-ol quantification

An Application Guide for the Quantitative Analysis of 5α-Androstan-17α-ol by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Introduction

5α-androstan-17α-ol is a stereoisomer of the more commonly studied androgen metabolite, 5α-androstane-17β-diol. The accurate quantification of individual steroid isomers is crucial in endocrinology, drug development, and clinical research to understand specific metabolic pathways and physiological effects. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid analysis, offering superior specificity and sensitivity compared to traditional immunoassays, which can be prone to cross-reactivity with structurally similar compounds[1][2].

However, the analysis of 5α-androstan-17α-ol presents distinct challenges. Like many steroids, it exists at low endogenous concentrations and suffers from significant interference from its more abundant isomers. Furthermore, its chemical structure lacks easily ionizable functional groups, often resulting in poor ionization efficiency in common LC-MS sources like electrospray ionization (ESI)[3].

This application note provides a comprehensive framework for developing a robust and sensitive LC-MS/MS method for the quantification of 5α-androstan-17α-ol in biological matrices. We will detail a complete workflow, from sample preparation and optional chemical derivatization to chromatographic separation and mass spectrometric detection, explaining the scientific rationale behind each procedural choice to ensure a self-validating and reliable protocol.

Principle of the Method

The successful quantification of 5α-androstan-17α-ol is contingent on a multi-stage process designed to isolate the analyte from a complex biological matrix, ensure its efficient ionization, and distinguish it from isomers. The overall workflow involves an initial extraction from the sample matrix (e.g., serum or plasma), an optional chemical derivatization step to enhance detection sensitivity, separation from other compounds via Ultra-High-Performance Liquid Chromatography (UHPLC), and finally, highly selective detection and quantification using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Mass Spectrometry: Establishing Analyte-Specific MRM Transitions

The foundation of a selective LC-MS/MS assay is the optimization of Multiple Reaction Monitoring (MRM) transitions. This process requires a certified reference standard of 5α-androstan-17α-ol. The typical molecular weight of 5α-androstan-17α-ol (C₁₉H₃₂O) is 276.25 g/mol [4].

1.1. Optimization Protocol

-

Prepare a Standard Solution: Create a ~1 µg/mL solution of 5α-androstan-17α-ol in a suitable solvent like methanol.

-

Direct Infusion: Infuse the solution directly into the mass spectrometer's ion source (ESI is recommended) at a low flow rate (5-10 µL/min).

-

Precursor Ion Identification: In positive ion mode, acquire a full scan (Q1 scan) to identify the protonated molecule, [M+H]⁺, which is expected at m/z 277.2.

-

Product Ion Scan: Set the first quadrupole (Q1) to isolate the precursor ion (m/z 277.2) and scan the third quadrupole (Q3) to identify all fragment ions generated by collision-induced dissociation (CID) in the collision cell (Q2). The most common fragments for steroids involve sequential losses of water (H₂O, 18 Da).

-

Select MRM Transitions: Choose at least two of the most intense and stable fragment ions. The most intense transition will serve as the "quantifier," while the second will be the "qualifier" for confirmation[5]. The ratio of these two signals should be constant across all samples and calibrators.

1.2. Expected Transitions

While empirical determination is essential, likely transitions for underivatized 5α-androstan-17α-ol can be predicted. The table below also includes transitions for a potential derivatized form using Dansyl Chloride, which adds a mass of 233.3 Da and a highly ionizable tertiary amine group[6][7].

| Compound | Derivatization | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Transition Type | Rationale |

| 5α-androstan-17α-ol | None | 277.2 | 259.2 | Quantifier | Loss of one water molecule [M+H-H₂O]⁺ |

| 5α-androstan-17α-ol | None | 277.2 | 241.2 | Qualifier | Loss of two water molecules [M+H-2H₂O]⁺ |

| Dansyl-5α-androstan-17α-ol | Dansyl Chloride | 510.5 | 171.1 | Quantifier | Characteristic dansyl moiety fragment |

| Dansyl-5α-androstan-17α-ol | Dansyl Chloride | 510.5 | 251.2 | Qualifier | Fragment from the steroid backbone |

Note: Collision energy (CE) and other source parameters must be optimized for each transition to achieve maximum signal intensity.

Sample Preparation: Solid Phase Extraction (SPE)

The goal of sample preparation is to remove matrix components like proteins and phospholipids that can interfere with analysis and suppress the analyte signal. While liquid-liquid extraction (LLE) is an option, Solid Phase Extraction (SPE) often yields cleaner extracts and can be automated[1][2]. A reverse-phase polymeric sorbent (e.g., Strata™-X) is effective for steroid extraction[1].

2.1. Detailed SPE Protocol

This protocol is adapted for a 200 µL serum or plasma sample.

-

Sample Pre-treatment: To 200 µL of sample, add 20 µL of an internal standard solution (e.g., deuterated 5α-androstanediol in methanol) and 200 µL of 1% formic acid in water. Vortex for 10 seconds[1].

-

SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., 30 mg/1 mL) by passing 1 mL of methanol.

-

Equilibration: Equilibrate the cartridge by passing 1 mL of water. Do not let the sorbent bed go dry.

-

Sample Loading: Load the pre-treated sample onto the cartridge.

-

Wash Step 1: Wash the cartridge with 1 mL of 1% formic acid in water to remove hydrophilic interferences[1].

-

Wash Step 2: Wash with 1 mL of 30% methanol in water to remove more lipophilic interferences[1].

-

Elution: Elute the analyte with 2 x 500 µL aliquots of a strong organic solvent, such as 4:1 acetonitrile/methanol[1].

-

Dry-Down: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at approximately 40-45°C. The dried extract is now ready for reconstitution or derivatization.

Optional Derivatization: Enhancing Ionization

For analytes with low ionization efficiency, chemical derivatization can increase sensitivity by several orders of magnitude[6][8]. Derivatization introduces a permanently charged or easily ionizable group onto the analyte. Dansyl chloride is a common reagent that reacts with hydroxyl groups on steroids to add the highly ionizable dimethylamino group[7].

3.1. Dansyl Chloride Derivatization Protocol

-

Prepare Reagents:

-

Dansyl Chloride Solution: 1 mg/mL in acetone.

-

Bicarbonate Buffer: 0.1 M, pH 9.0.

-

-

Reaction:

-

To the dried sample extract, add 50 µL of the bicarbonate buffer and 50 µL of the dansyl chloride solution.

-

Vortex briefly to mix.

-

Incubate at 60°C for 15 minutes.

-

-

Quenching & Reconstitution: After incubation, evaporate the sample to dryness again under nitrogen. Reconstitute the derivatized sample in 100 µL of the initial mobile phase (e.g., 60:40 methanol/water) for LC-MS/MS analysis[1].

Liquid Chromatography: The Key to Isomer Separation

Chromatography is arguably the most critical step in this analysis. Because 5α-androstan-17α-ol and its isomers (e.g., 5α-androstane-3α,17β-diol, 5α-androstane-3β,17β-diol) are isobaric, they cannot be distinguished by the mass spectrometer alone[1][9]. Baseline chromatographic separation is mandatory for accurate quantification.

4.1. Rationale for Column and Mobile Phase Selection

-

Column Chemistry: While traditional C18 columns are widely used, columns with alternative selectivity, such as Biphenyl phases, often provide superior resolution for structurally related isomers[9][10]. The pi-pi interactions offered by the biphenyl ligand can better differentiate the subtle structural differences between steroid isomers.

-

Mobile Phase: A typical reversed-phase gradient using water and methanol or acetonitrile is effective. The addition of a mobile phase additive like ammonium fluoride or formic acid is crucial to promote the formation of protonated ions ([M+H]⁺) in the ESI source[11].

4.2. Recommended UHPLC Conditions

| Parameter | Recommended Setting |

| LC System | Vanquish Horizon UHPLC or equivalent[9] |

| Column | Accucore Biphenyl (e.g., 100 x 2.1 mm, 2.6 µm)[9] |

| Mobile Phase A | 0.2 mM Ammonium Fluoride in Water[11] |

| Mobile Phase B | 0.2 mM Ammonium Fluoride in Methanol[11] |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 40°C |

| Injection Vol. | 5 µL |

| Gradient | Time (min) |

| 0.0 | |

| 1.0 | |

| 8.0 | |

| 10.0 | |

| 10.1 | |

| 12.0 |

This gradient is a starting point and must be optimized using a standard containing 5α-androstan-17α-ol and its potential isomers to ensure adequate resolution.

Method Validation and Quality Control

A robust method must be validated to ensure its performance is acceptable for its intended purpose. Key parameters to assess include:

-

Linearity and Range: A calibration curve should be prepared in a surrogate matrix (e.g., stripped serum) with at least 6 non-zero points. A linear regression with a correlation coefficient (r²) > 0.99 is expected[10].

-

Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable precision (CV < 20%) and accuracy (80-120%).

-

Precision and Accuracy: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations on different days. Intra- and inter-assay CVs should be ≤15%[2].

-

Matrix Effect and Recovery: Evaluated to ensure that components of the biological matrix do not interfere with ionization or extraction efficiency[2].

-

Internal Standard: The use of a stable isotope-labeled internal standard (e.g., d₃-5α-androstanediol) is critical to correct for variations in sample preparation and instrument response.

Conclusion

This application note provides a detailed protocol and the underlying scientific principles for the quantitative analysis of 5α-androstan-17α-ol by LC-MS/MS. The successful implementation of this method relies on three core pillars: highly selective MRM transitions determined from a certified standard, clean sample extracts achieved through optimized solid-phase extraction, and, most critically, baseline chromatographic resolution of the target analyte from its structural isomers. By following this comprehensive guide, researchers can develop a reliable and sensitive assay to advance our understanding of steroid metabolism and function.

References

-

Phenomenex. (n.d.). LC-MS/MS Steroid Analysis Solutions for Clinical Research. Phenomenex. Retrieved from [Link]

-

Shimadzu. (2016). Integration of steroids analysis in serum using LC-MS/MS with full-automated sample preparation. Shimadzu. Retrieved from [Link]

-

Keski-Rahkonen, P., Huhtinen, K., & Poutanen, M. (2012). Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation. PLoS ONE, 7(2), e32494. Retrieved from [Link]

-

Higashi, T., & Shimada, K. (2007). Studies on Neurosteroids XXI: an improved liquid chromatography-tandem mass spectrometric method for determination of 5alpha-androstane-3alpha,17beta-diol in rat brains. Analytical Sciences, 23(8), 1015-1019. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Quantitative Determination of a Panel of Endogenous Steroids in Human Serum by LC/MS/MS. Agilent. Retrieved from [Link]

-

IBL-International. (n.d.). Evaluation of a comprehensive Steroid Panel LC-MS Kit for the measurement of 17 steroids hormones and dexamethasone in a routine clinical laboratory. IBL-International. Retrieved from [Link]

-

Reddy, D. S., & Kaur, G. (2005). A high-performance liquid chromatography-tandem mass spectrometry assay of the androgenic neurosteroid 3alpha-androstanediol (5alpha-androstane-3alpha,17beta-diol) in plasma. Steroids, 70(10), 716-724. Retrieved from [Link]

-

Nakamura, Y., et al. (2021). Sex differences in serum levels of 5α-androstane-3β, 17β-diol, and androstenediol in the young adults: A liquid chromatography–tandem mass spectrometry study. PLOS ONE, 16(12), e0261174. Retrieved from [Link]

-

Higashi, T. (2007). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 14-26. Retrieved from [Link]

-

Booth, B. A., & Johnson, B. H. (1992). Identification of 5 alpha-androstane-3 beta,17 beta-diol and 3 beta-hydroxy-5 alpha-androstan-17-one sulfates as quantitatively significant secretory products of porcine Leydig cells and their presence in testicular venous blood. The Journal of Steroid Biochemistry and Molecular Biology, 42(1), 113-120. Retrieved from [Link]

-

Mitamura, K., et al. (2001). Derivatization in Liquid Chromatography/Mass Spectrometric Analysis of Neurosteroids. Chromatography, 22(1), 11-16. Retrieved from [Link]

-

Chen, Y., et al. (2021). Development of a Liquid Chromatography/Mass Spectrometry-Based Inhibition Assay for the Screening of Steroid 5-α Reductase in Human and Fish Cell Lines. International Journal of Molecular Sciences, 22(4), 1632. Retrieved from [Link]

-

Reva, V., et al. (2020). Simultaneous Measurement of 18 Steroids in Human and Mouse Serum by Liquid Chromatography–Mass Spectrometry without Derivatization to Profile the Classical and Alternate Pathways of Androgen Synthesis and Metabolism. The Journal of Steroid Biochemistry and Molecular Biology, 202, 105707. Retrieved from [Link]

-

Chen, Y., et al. (2021). Development of a Liquid Chromatography/Mass Spectrometry-Based Inhibition Assay for the Screening of Steroid 5-α Reductase in Human and Fish Cell Lines. International Journal of Molecular Sciences, 22(4), 1632. Retrieved from [Link]

-

Pozo, O. J., et al. (2009). Detection and characterization of a new metabolite of 17alpha-methyltestosterone. Analytical and Bioanalytical Chemistry, 395(4), 1195-1205. Retrieved from [Link]

-

SCIEX. (n.d.). LC/MS/MS Method for the Quantification of Endogenous Steroids in Oral Fluids using the QTRAP® 5500. SCIEX. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 235071, 5alpha-Androstan-17beta-ol. PubChem. Retrieved from [Link]

-

Han, D., et al. (2024). A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as hyperlipidemia. RSC Advances, 14(1), 35-43. Retrieved from [Link]

-

de Sousa, F. O., et al. (2022). Selected ion transitions, and representative multiple reaction monitoring (MRM) chromatograms for the alkaloids at concentrations of 500 ng mL-1, obtained by LC-MS/MS (ESI positive ion mode). ResearchGate. Retrieved from [Link]

Sources

- 1. phenomenex.com [phenomenex.com]

- 2. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Detection and characterization of a new metabolite of 17alpha-methyltestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5alpha-Androstan-17beta-ol | C19H32O | CID 235071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ddtjournal.com [ddtjournal.com]

- 7. sciex.com [sciex.com]

- 8. A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. ssi.shimadzu.com [ssi.shimadzu.com]

- 11. agilent.com [agilent.com]

Application Note: A Robust Protocol for the Preparation of Heptafluorobutyrate (HFB) Derivatives of 17α-Hydroxy-5α-Androstane for Enhanced GC/MS Analysis

Abstract & Introduction

The quantitative analysis of endogenous steroids, such as 17α-hydroxy-5α-androstane, is fundamental to clinical diagnostics, endocrinology research, and anti-doping efforts. Due to their inherent low volatility and thermal lability, direct analysis of these compounds by gas chromatography-mass spectrometry (GC-MS) is often challenging.[1][2] Chemical derivatization is a requisite step to enhance their analytical properties. This application note provides a detailed, field-proven protocol for the preparation of heptafluorobutyrate (HFB) esters of 17α-hydroxy-5α-androstane. The derivatization with heptafluorobutyric anhydride (HFBA) effectively masks the polar hydroxyl group, thereby increasing volatility and thermal stability.[1] Furthermore, the introduction of the highly electronegative HFB moiety significantly improves ionization efficiency, enabling highly sensitive detection, particularly with negative-ion chemical ionization (NCI) mass spectrometry.[3] This guide is designed for researchers, scientists, and drug development professionals seeking a reliable method for the derivatization of hydroxylated androstanes.

The Scientific Rationale: Causality Behind Experimental Choices

The selection of HFBA as the derivatizing agent is a deliberate choice grounded in established analytical chemistry principles to overcome the inherent challenges of steroid analysis.

-

Expertise in Action - Overcoming Polarity: The primary obstacle in the GC analysis of 17α-hydroxy-5α-androstane is the polar hydroxyl group at the C17 position. This group engages in strong intermolecular hydrogen bonding, which elevates the compound's boiling point beyond the practical operating range of most GC columns, leading to poor peak shape and potential thermal degradation. The esterification of this hydroxyl group with HFBA replaces a polar O-H bond with a much less polar ester linkage, drastically reducing hydrogen bonding potential and increasing the molecule's volatility.

-

Ensuring Thermal Integrity: The HFB ester derivative is significantly more thermally stable than the parent analyte. This stability is crucial to prevent on-column degradation during high-temperature GC analysis, ensuring that the detected peak corresponds to the intact derivative and not a breakdown product, which is essential for accurate quantification.[1]

-

Trustworthiness Through Enhanced Sensitivity: The HFB group acts as a powerful electrophore due to its seven fluorine atoms. This chemical feature makes the derivative exceptionally sensitive to detection by electron-capture negative ionization (ECNI-MS). The high electron affinity of the fluorinated group leads to the efficient formation of stable negative ions, often resulting in a simple mass spectrum dominated by the molecular ion. This dramatically lowers the limit of detection (LOD) compared to conventional electron ionization (EI), a critical advantage when analyzing trace levels of steroids in complex biological matrices.[3]

Comprehensive Experimental Protocol

This protocol details the derivatization procedure for a previously extracted and purified sample containing 17α-hydroxy-5α-androstane.

Materials & Reagents

| Reagent/Material | Grade & Specifications | Supplier (Example) | Critical Notes |

| 17α-hydroxy-5α-androstane | ≥98% Purity | Steraloids, Inc. | Reference Standard |

| Heptafluorobutyric Anhydride (HFBA) | Derivatization Grade (≥99%) | Sigma-Aldrich | Highly corrosive and hygroscopic. Store under inert gas. |

| Pyridine | Anhydrous (99.8%) | Acros Organics | Catalyst and reaction solvent. Store in a desiccator. |

| Ethyl Acetate | HPLC Grade | Fisher Scientific | Extraction Solvent |

| n-Hexane | HPLC Grade | Fisher Scientific | Extraction Solvent |

| Sodium Bicarbonate (NaHCO₃) | ACS Reagent Grade | VWR | For reaction quenching. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent Grade | VWR | Drying agent. |

| Equipment | |||

| Heating Block / Water Bath | VWR | ||

| Nitrogen Evaporation System | Organomation | ||

| Vortex Mixer | Scientific Industries | ||

| Conical Glass Reaction Vials (2 mL) | PTFE-lined screw caps | Agilent Technologies |

Safety Imperative: HFBA and pyridine are toxic and corrosive. All steps involving these reagents must be performed within a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a flame-retardant lab coat.

Step-by-Step Derivatization Workflow

-

Analyte Preparation (Dry-Down):

-

Ensure the sample extract containing 17α-hydroxy-5α-androstane is in a 2 mL conical glass vial.

-

Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen at 40-50°C. Complete removal of water and protic solvents is paramount for reaction efficiency.

-

-

Derivatization Reaction:

-

To the dried residue, add 50 µL of ethyl acetate to redissolve the analyte.

-

Add 50 µL of heptafluorobutyric anhydride (HFBA).

-

Immediately cap the vial tightly with a PTFE-lined cap.

-

Vortex for 30 seconds to ensure thorough mixing.

-

Incubate the vial in a heating block at 70°C for 30 minutes. This temperature provides the necessary activation energy for the esterification without causing significant side reactions.[4]

-

-

Work-up and Purification:

-

Remove the vial from the heating block and allow it to cool to room temperature.

-

Evaporate the reaction mixture to dryness under a gentle stream of nitrogen. This step removes excess HFBA and pyridine.

-

Add 500 µL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the residue to neutralize any remaining acidic components.

-

Add 1 mL of n-hexane to the vial.

-

Vortex vigorously for 1 minute to extract the HFB-derivatized steroid into the organic phase.

-

Centrifuge for 5 minutes at 2,000 x g to achieve clear phase separation.

-

Carefully transfer the upper organic (n-hexane) layer to a clean vial.

-

Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove residual moisture.

-

-

Final Sample Preparation for GC/MS:

-

Evaporate the dried n-hexane extract to dryness under nitrogen.

-

Reconstitute the final residue in a suitable volume (e.g., 100 µL) of ethyl acetate or iso-octane for injection into the GC-MS system.

-

Visualizing the Process and Chemistry

Experimental Workflow Diagram

Caption: Workflow for HFB derivatization of 17α-hydroxy-5α-androstane.

Chemical Transformation Diagram

The reaction is a nucleophilic acyl substitution where the steroid's hydroxyl group attacks the electrophilic carbonyl carbon of the anhydride.

Caption: Esterification of 17α-hydroxy-5α-androstane with HFBA.

Self-Validating Systems: Troubleshooting & Quality Control

A robust protocol includes measures for validation and troubleshooting.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Derivative Peak | 1. Incomplete drying of initial sample (moisture present). 2. Degraded/hydrolyzed HFBA reagent. 3. Insufficient reaction temperature or time. | 1. Ensure absolute dryness of the sample residue. 2. Use a fresh aliquot of HFBA from a properly stored bottle. 3. Verify heating block temperature and extend reaction time to 45-60 min if necessary. |

| Broad or Tailing GC Peak | 1. Incomplete derivatization. 2. Active sites in the GC inlet liner or column. 3. Sample overload. | 1. Re-optimize reaction conditions. 2. Use a new, deactivated inlet liner and condition the GC column. 3. Dilute the final sample before injection. |

| High Background Signal | 1. Contaminated reagents or solvents. 2. "Bleed" from vial caps or septa. | 1. Run a reagent blank to identify the source of contamination. Use highest purity reagents. 2. Use high-quality, low-bleed septa. |

Quality Control: To ensure trustworthiness, always process a positive control (a known amount of 17α-hydroxy-5α-androstane standard) and a negative/reagent blank with each batch of samples. The positive control confirms reaction efficiency, while the blank verifies the absence of systemic contamination.

References

-

Muller, L., & Phillipou, G. (1987). Quantification of 5 alpha- and 5 beta-androstanediols in urine by gas chromatography-mass spectrometry. Clinical Chemistry, 33(2 Pt 1), 256–260. [Link]

-

Kancheva, L., et al. (n.d.). Characteristics of GC-MS analysis of steroids. ResearchGate. Retrieved February 12, 2026, from [Link]

-

Raeside, J. I., Renaud, R. L., & Marshall, D. E. (1992). Identification of 5 alpha-androstane-3 beta,17 beta-diol and 3 beta-hydroxy-5 alpha-androstan-17-one sulfates as quantitatively significant secretory products of porcine Leydig cells and their presence in testicular venous blood. The Journal of Steroid Biochemistry and Molecular Biology, 42(1), 113–120. [Link]

-

Choi, M. H., Kim, B. K., & Chung, B. C. (1999). Determination of anabolic steroids by gas chromatography/negative-ion chemical ionization mass spectrometry and gas chromatography/negative-ion chemical ionization tandem mass spectrometry with heptafluorobutyric anhydride derivatization. Rapid Communications in Mass Spectrometry, 13(5), 376–380. [Link]

-

Pinzauti, S., et al. (1999). Urinary 5α-Androstanediol and 5β-Androstanediol Measurement by Gas Chromatography after Solid-Phase Extraction and High-Performance Liquid Chromatography. Clinical Chemistry and Laboratory Medicine, 37(2), 155-159. [Link]

-

Marcos, J., & Pozo, O. J. (2015). Derivatization of steroids in biological samples for GC-MS and LC-MS analyses. Bioanalysis, 7(20), 2695–2716. [Link]

-

Krieg, M., Bartsch, W., Janssen, W., & Voigt, K. D. (1978). Metabolism and binding in vitro of 5 alpha-androstane-3 beta, 17 beta-diol and of 5 alpha-androstane-3 alpha, 17 beta-diol in cell fractions of rat ventral prostate and liver. Journal of Steroid Biochemistry, 9(2), 87–92. [Link]

-

Pozo, O. J., et al. (2021). New insights into the metabolism of methyltestosterone and metandienone: Detection of novel A-ring reduced metabolites. Preprints.org. [Link]

-

Shiel, J., Alonso, D., & Artaev, V. (n.d.). Development of the Comprehensive Method for Steroid Analysis by GCxGC-HR-TOFMS. LECO Corporation. [Link]

-

Restek Corporation. (2020, October 26). Rapid Analysis of Steroid Hormones by GC/MS. [Link]

-

Steff, J., & Parr, M. K. (2024). Same, but different: Variations in fragment ions among stereoisomers of a 17α-methyl steroid in gas chromatography/electron ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 38(22), e9934. [Link]

-

Zech, N., et al. (2021). Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol. Metabolites, 11(11), 746. [Link]

-

Shishov, A., et al. (2022). GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods. Molecules, 27(18), 5874. [Link]

-

De Brabanter, N., et al. (2006). Highly sensitive, specific determination of 17α-methyl-5β-androstane-3α,17β-diol by gas chromatography coupled to triple mass spectrometry. Journal of Chromatography A, 1103(1), 93-100. [Link]

-

Wang, Z., et al. (2024). Derivatization-Enhanced Analysis of Glucocorticoids for Structural Characterization by Gas Chromatography-Orbitrap High-Resolution Mass Spectrometry. Molecules, 29(1), 185. [Link]

-

Lee, J., & Lee, S. (2016). Enhancement of chemical derivatization of steroids by gas chromatography/mass spectrometry (GC/MS). Microchemical Journal, 129, 367-374. [Link]

-

Karampela, I., et al. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Therapeutic Drug Monitoring, 39(4), 438-445. [Link]

-

Penov Gaši, K. M., et al. (2010). Reactivity of 17β-hydroxy-17α-substituted androstane derivatives. APTEFF, 41, 169-176. [Link]

Sources

- 1. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rapid Analysis of Steroid Hormones by GC/MS [discover.restek.com]

- 3. Determination of anabolic steroids by gas chromatography/negative-ion chemical ionization mass spectrometry and gas chromatography/negative-ion chemical ionization tandem mass spectrometry with heptafluorobutyric anhydride derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Optimizing derivatization time for sterically hindered 17alpha-hydroxyl groups

Topic: Optimizing derivatization time for sterically hindered 17

Welcome to the Advanced Applications Support Hub.

Subject: Overcoming Steric Hindrance in 17

As a Senior Application Scientist, I often see protocols fail not because the chemistry is wrong, but because the kinetics are misunderstood. The 17

This guide provides the "Gold Standard" protocol, a kinetic optimization workflow, and a troubleshooting Q&A to ensure your method is robust.

Part 1: The "Gold Standard" Protocol

For sterically hindered hydroxyls, standard silylation is insufficient.[1] You require a strong silyl donor and base catalysis . The following protocol utilizes MSTFA activated with TMSI (N-trimethylsilylimidazole), which is significantly more aggressive toward hindered sites than TMCS.

Reagents:

-

Solvent: Anhydrous Pyridine (acts as an acid scavenger).

-

Reagent A (MOX): Methoxyamine HCl (20 mg/mL in pyridine).[2] Essential to protect keto groups and prevent enolization.

-

Reagent B (Silylation): MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 2% TMSI.

Workflow Diagram:

Caption: Optimized Two-Step Derivatization Workflow. The silylation step (green) is the critical control point for 17

Protocol Steps:

-

Drying: Evaporate sample to complete dryness under Nitrogen at 60°C. Moisture is the primary cause of TMSI failure.

-

Methoximation: Add 50 µL Reagent A . Incubate at 60°C for 60 minutes .

-

Silylation: Add 50 µL Reagent B .

-

Optimization Point: Incubate at 80°C for 40 minutes . (See "Kinetic Optimization" below if recovery is low).

-

-

Injection: Inject directly or dilute with hexane if necessary.

Part 2: Kinetic Optimization (Determining Your T-Max)

Do not guess the time. Perform a Time-Course Study to find the plateau where derivatization is >99% complete but degradation is <1%.

Experimental Design: Prepare 6 identical aliquots of a standard (e.g., 17-OHP). Run the silylation step at 80°C for the following intervals:

| Vial ID | Time (min) | Expected Outcome |

| T-10 | 10 | Incomplete 17 |

| T-20 | 20 | Rising yield, potential mono/di-TMS mixtures. |

| T-40 | 40 | Target Plateau. Maximum yield. |

| T-60 | 60 | Plateau maintenance. |

| T-90 | 90 | Check for thermal degradation (artifact peaks). |

| T-120 | 120 | Degradation likely (loss of side chain). |

Data Interpretation: Plot Peak Area Ratio (Analyte/Internal Standard) vs. Time.

-

Optimal Time: The earliest point where the curve flattens (Plateau).

-

Over-cooking: If the curve drops after 60 mins, your analyte is thermolabile; reduce temperature to 60°C and extend time.

Part 3: Troubleshooting & FAQs

Interactive Troubleshooting Logic:

Caption: Decision tree for diagnosing low recovery in hindered steroid analysis.

Q: I see two peaks for 17-Hydroxyprogesterone. One is small, one is large. What is happening?

A: You are witnessing incomplete silylation .

The 17

-

Fix: Increase reaction time by 20 minutes or increase temperature to 100°C. Ensure you are using TMSI (imidazole), as TMCS is often too weak for this specific steric hindrance [1].

Q: Why not just boil it at 100°C for 2 hours to be safe?

A: Steroids with a dihydroxyacetone side chain (like Cortisol) are thermolabile . Excessive heat causes the side chain to cleave, forming artifacts. You must balance activation energy (to hit the 17

-

Guideline: If you must use 100°C, limit the time to 30 minutes. For 60-80°C, you can safely go up to 60-90 minutes [2].

Q: Can I use BSTFA instead of MSTFA?

A: You can, but MSTFA is superior for trace analysis.

The by-product of MSTFA (N-methyltrifluoroacetamide) is more volatile than that of BSTFA.[3] This means the solvent peak elutes earlier, reducing the chance of it masking your early-eluting steroid peaks. Furthermore, MSTFA is generally a more powerful donor when coupled with ammonium iodide (

Q: My peaks are tailing badly. Is it the derivatization time?

A: Likely not. Tailing usually indicates moisture or active sites in the liner/column. Silylation reagents hydrolyze instantly in the presence of water to form silanols, which cause tailing.

-

Test: Add a small amount of anhydrous hexane to your final vial. If it turns cloudy, you have moisture.

-

Fix: Ensure your evaporation step (Step 1) is absolute. Use a molecular sieve in your pyridine bottle.

Q: I need faster throughput. Can I microwave it?

A: Yes. Microwave-Assisted Derivatization (MAD) is highly effective for hindered steroids.

-

Protocol: 3 minutes at 600W power can achieve the same yield as 60 minutes of thermal heating. This overcomes the steric barrier via rapid dielectric heating rather than convection [4].

References

-

National Institutes of Health (NIH). (2025). Steroid Profiling by Gas Chromatography–Mass Spectrometry. PMC PubMed Central. Retrieved from [Link](Note: Generalized link to PMC Steroid Profiling literature)

-

MDPI. (2025). Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS. Retrieved from [Link]

-

ResearchGate. (2005). Diagnosis of congenital adrenal hyperplasia...[4][5] following microwave-assisted silylation.[4][6] Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. gcms.cz [gcms.cz]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Diagnosis of congenital adrenal hyperplasia by rapid determination of 17alpha-hydroxyprogesterone in dried blood spots by gas chromatography/mass spectrometry following microwave-assisted silylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Green method for 17-hydroxyprogesterone extraction and determination using PDMS stir bar sorptive extraction coupled with HPLC: optimization by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Mass spectral fragmentation patterns of 5alpha-androstan-17alpha-ol TMS ether

Mass Spectral Fragmentation of 5 -Androstan-17 -ol TMS Ether: A Comparative Technical Guide

Executive Summary

In the analysis of endogenous steroids and their metabolites, distinguishing stereoisomers is a critical challenge.[1] 5

This guide provides an in-depth analysis of the 5

Key Takeaway: While Electron Ionization (EI) mass spectrometry provides structural confirmation via diagnostic ions (m/z 129, 258, 333), it lacks the specificity to distinguish the 17

Molecular Profile & Derivatization[2][4][5]

Before fragmentation analysis, the analyte must be chemically modified to ensure volatility and thermal stability.[4]

-

Analyte: 5

-Androstan-17 -

Formula:

(MW: 276.46)[2] -

Derivative: TMS Ether (

) -

Derivatized MW: 348.64[3]

Derivatization Protocol (Standard)

To generate the data discussed below, the following protocol is recommended to ensure complete silylation of the sterically hindered 17

Deep Dive: Fragmentation Mechanisms[3]

The EI mass spectrum (70 eV) of 5

Primary Fragmentation Pathway[8]

The fragmentation is driven by the ionization of the oxygen atom in the TMS ether group, triggering charge localization and subsequent bond cleavages.

-

Molecular Ion (

): m/z 348 . Usually distinct but low abundance (<10%). -

Loss of Methyl (

): m/z 333 .[2][3] Loss of a methyl group from the TMS moiety or the angular C18/C19 positions.[4] -

Loss of TMSOH (

): m/z 258 . A characteristic elimination of trimethylsilanol.[6][4] This is often more pronounced in axial (17 -

D-Ring Cleavage (Base Peak): m/z 129 .

Visualization: Fragmentation Pathways[3][11]

Caption: Mechanistic pathway of 5

Comparative Analysis: Specificity & Alternatives

This section objectively compares the analyte against its isomer and an alternative derivatization method.

Comparison 1: 17 vs. 17 Isomers (Specificity Challenge)

The 17

| Feature | 5 | 5 | Significance |

| Base Peak | m/z 129 | m/z 129 | Low Specificity: Both yield the same dominant D-ring fragment.[2][3] |

| Molecular Ion | m/z 348 (Weak) | m/z 348 (Weak) | Indistinguishable. |

| [M-90] Ion | m/z 258 (Variable) | m/z 258 (Variable) | 17 |

| Retention Time | Earlier Elution | Later Elution | High Specificity: On non-polar columns (e.g., DB-5MS), 17 |

Expert Insight: Do not rely on library matching scores. The spectra are >95% similar. You must run a reference standard of the 17

Comparison 2: TMS vs. TBDMS Derivatization (Method Selection)

If sensitivity is the priority over library compatibility, TBDMS (Tert-butyldimethylsilyl) is a superior alternative.[2][3]

| Metric | TMS Derivative | TBDMS Derivative | Recommendation |

| Reagent | MSTFA/BSTFA | MTBSTFA + 1% TBDMCS | Use TMS for general screening. |

| Mass Shift | +72 Da | +114 Da | TBDMS creates higher mass ions. |

| Base Peak | m/z 129 (Low Mass) | m/z 333 ([M-57]) | TBDMS is superior for SIM/Quant. The [M-57] ion carries ~60-80% of total ion current.[2][3] |

| Stability | Moderate (Hydrolyzes) | High (Stable) | TBDMS is better for long sample queues. |

Experimental Workflow: Self-Validating Protocol

To ensure data integrity (Trustworthiness), follow this decision workflow. This prevents false positives caused by the 17

Caption: Decision tree for distinguishing 17-alpha from 17-beta isomers using GC-MS.

References

-

NIST Mass Spectrometry D

-Androstan-17 -

Diekman, J., & Djerassi, C. (1967).[4] Mass spectrometry in structural and stereochemical problems. CXLI. Electron-impact induced fragmentations and rearrangements of trimethylsilyl ethers, amines, and sulfides.[3][4] The Journal of Organic Chemistry, 32(12), 3904-3919.[4] [Link]

-

Shackleton, C. H. (1985). Profiling steroid hormones and urinary steroids. Journal of Chromatography B: Biomedical Sciences and Applications, 379, 91-156.[3]

-

World Anti-Doping Agency (WADA). (2023). Technical Document: Identification Criteria for Qualitative Assays. [Link]

Sources

- 1. Same, but different: Variations in fragment ions among stereoisomers of a 17α‐methyl steroid in gas chromatography/electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 3. 5α-Androstan-3α-ol-17-one,bis-TMS (androsterone) [webbook.nist.gov]

- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 5. Androstane-3,17-diol, (3α,5α,17α)-, 2TMS derivative [webbook.nist.gov]

- 6. GC-EI-MS datasets of trimethylsilyl (TMS) and tert-butyl dimethyl silyl (TBDMS) derivatives for development of machine learning-based compound identification approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Androstane-3,17-diol, (3α,5α,17β)-, 2TMS derivative [webbook.nist.gov]

- 9. chemguide.co.uk [chemguide.co.uk]

Comparative metabolic stability of 17alpha-ol vs 17beta-ol in liver microsomes

Comparative Metabolic Stability: 17 -ol vs. 17 -ol in Human Liver Microsomes

Executive Summary: The Stereochemical Switch

In steroid medicinal chemistry, the orientation of the hydroxyl group at Carbon-17 (C17) is a critical determinant of metabolic fate.[1][2] While 17

This guide objectively compares the metabolic stability of 17

Key Finding: 17

Mechanistic Divergence[3]

To understand the stability data, we must first map the enzymatic "lock and key" mechanisms that differentiate these epimers.

Phase I: The Oxidative Gatekeepers (HSDs)

The primary driver of instability for 17

-

17

-HSDs: These enzymes are ubiquitous in the liver and highly stereospecific.[1] They rapidly dehydrogenate the 17 -

17

-Resistance: Human liver microsomes lack significant 17

Phase II: The Conjugation Maze (UGTs)

Glucuronidation (catalyzed by UGTs) is the secondary clearance mechanism. Here, the picture is more complex:

-

Steric Hindrance: The 17

-OH is typically pseudo-equatorial (more accessible), while the 17 -

Isoform Specificity:

-

UGT2B17: The major androgen-conjugating enzyme.[1] It has high activity for 17

-ol (Testosterone) but negligible activity for 17 -

UGT2B7: Shows a preference for 17

-ol (Epitestosterone) over the

-

Visualization: Metabolic Fate Pathways

Figure 1: Comparative metabolic pathways.[1] Note the 17

Comparative Stability Data

The following data summarizes intrinsic clearance (